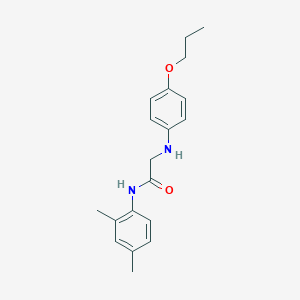
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of anilide compounds and is structurally similar to lidocaine, a local anesthetic drug.
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is believed to act by inhibiting voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. By blocking these channels, DPA can reduce neuronal excitability and decrease pain perception.
Biochemical and Physiological Effects:
DPA has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, analgesic effects, and neuroprotective effects. Additionally, DPA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPA in lab experiments is its relatively low toxicity compared to other anilide compounds. Additionally, DPA has a high degree of solubility in water, making it easy to work with in aqueous solutions. However, one of the limitations of using DPA in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research involving DPA. One area of interest is the development of DPA derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further research is needed to fully understand the mechanism of action of DPA and its potential therapeutic applications in various fields of medicine. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of DPA in humans.
Synthesemethoden
DPA can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenylamine with propionyl chloride, followed by the reaction of the resulting intermediate with 4-propoxyaniline. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, pain management, and neuroprotection. Several studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In pain management, DPA has been shown to have potent analgesic effects, making it a potential alternative to traditional painkillers. Additionally, DPA has been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders.
Eigenschaften
Molekularformel |
C19H24N2O2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-2-(4-propoxyanilino)acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-4-11-23-17-8-6-16(7-9-17)20-13-19(22)21-18-10-5-14(2)12-15(18)3/h5-10,12,20H,4,11,13H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
DXOUPWUEJHBEGQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)C)C |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NCC(=O)NC2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-(benzo[d]oxazol-2-yl)-1-(4-butoxyphenyl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one](/img/structure/B284760.png)

![methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B284769.png)

![10-bromo-5a-methyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B284773.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B284777.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284778.png)
![1-benzyl-5-[4-(benzyloxy)-3-methoxyphenyl]-2-hydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B284781.png)

![4-(2,4-dichlorophenyl)-8-(1-piperidinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284784.png)
![4-(4-chlorophenyl)-8-[(2-methyl-1-piperidinyl)carbonyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B284785.png)
